molecular formula C15H15NO2 B8344447 (2-Amino-5-methyl-phenyl)-(2-methoxy-phenyl)-methanone

(2-Amino-5-methyl-phenyl)-(2-methoxy-phenyl)-methanone

Cat. No. B8344447
M. Wt: 241.28 g/mol
InChI Key: NYVOKLHLKHKQNM-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

(2-Amino-5-methyl-phenyl)-(2-methoxy-phenyl)-methanone (843 g, 35%) was prepared from 2-amino-5-methyl-benzoic acid (1.51 g, 0.1 mol) following the general procedure S. 1-[2-(2-methoxy-benzoyl)-4-methyl-phenyl]-3-thiazol-2-yl-urea (132 mg, 72%) was prepared from (2-amino-5-methyl-phenyl)-(2-methoxy-phenyl)-methanone (121 mg, 0.5 mmol) and 2-aminothiazole (0.060 g, 0.6 mmol) following the general procedure D.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(C)=CC=1[C:4](O)=[O:5].[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:14]=1[C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[O:28][CH3:29])=[O:21].[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:14]=1[C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[O:28][CH3:29])=[O:21].[CH3:29][O:28][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[C:20]([C:14]1[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:18][C:13]=1[NH:12][C:4]([NH:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1)=[O:5])=[O:21]

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C
Step Two
Name
Quantity
121 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)C(=O)C1=C(C=CC=C1)OC
Name
Quantity
0.06 g
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C)C(=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 843 g
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
COC1=C(C(=O)C2=C(C=CC(=C2)C)NC(=O)NC=2SC=CN2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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